molecular formula C10H11BrO2 B14435348 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- CAS No. 74508-89-7

1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-

Cat. No.: B14435348
CAS No.: 74508-89-7
M. Wt: 243.10 g/mol
InChI Key: YLHRFAYHNFVLAD-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Dioxolane (B20135) Ring Systems in Chemical Transformations

The 1,3-dioxolane ring system is a cornerstone of modern organic synthesis, primarily serving as a robust protecting group for aldehydes and ketones. Protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane group, a cyclic acetal (B89532), is typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org

The utility of the 1,3-dioxolane as a protecting group stems from its stability under a wide range of reaction conditions. It is generally resistant to nucleophiles, bases, and many reducing and oxidizing agents. This stability allows for extensive chemical modifications to be carried out on other parts of the molecule without affecting the protected carbonyl group. Once the desired transformations are complete, the 1,3-dioxolane can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde or ketone. This straightforward deprotection protocol adds to its strategic value in multi-step syntheses. The formation of these cyclic acetals is a common strategy in the synthesis of natural products and pharmaceuticals. nih.gov

Strategic Utility of Benzylic Halides as Reactive Intermediates

Benzylic halides are a class of organic compounds that feature a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural motif imparts a high degree of reactivity, making them exceptionally useful intermediates in organic synthesis. The carbon-halogen bond in benzylic halides is susceptible to cleavage, facilitating nucleophilic substitution reactions through both SN1 and SN2 mechanisms.

The propensity for benzylic halides to undergo SN1 reactions is attributed to the stability of the resulting benzylic carbocation. This intermediate is stabilized by resonance, as the positive charge can be delocalized over the adjacent aromatic ring. This inherent stability lowers the activation energy for the formation of the carbocation, making the SN1 pathway favorable, especially with weak nucleophiles. Furthermore, benzylic halides are also highly reactive in SN2 reactions due to the ability of the phenyl ring to stabilize the transition state through orbital overlap. This dual reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds by reacting benzylic halides with a wide variety of nucleophiles, including carbanions, amines, and alkoxides. nih.gov Consequently, they are frequently employed in alkylation and cross-coupling reactions to construct more complex molecular architectures. google.comgoogle.com

Overview of the Chemical Compound 2-[4-(Bromomethyl)phenyl]-1,3-dioxolane in Synthetic Research

The chemical compound 2-[4-(bromomethyl)phenyl]-1,3-dioxolane, also known as 4-(1,3-dioxolan-2-yl)benzyl bromide, embodies the synergistic utility of the two functional groups discussed above. Its structure features a benzaldehyde (B42025) molecule where the aldehyde group is protected as a 1,3-dioxolane and a methyl group on the para position is brominated, creating a reactive benzylic bromide.

This bifunctional nature makes it a valuable reagent for the synthesis of complex aromatic compounds. The bromomethyl group serves as a reactive handle for introducing the molecule onto a substrate via nucleophilic substitution, while the aldehyde functionality remains masked and protected. For instance, the compound can react with a nucleophile to form a new bond at the benzylic position. In a subsequent step, the 1,3-dioxolane group can be hydrolyzed under acidic conditions to unveil the aldehyde, which can then undergo further reactions such as oxidation, reduction, or condensation. This allows for a stepwise and controlled elaboration of a molecular structure, which is a key principle in advanced organic synthesis.

While extensive research on this specific compound is not as widespread as for its monofunctional counterparts, its logical application in synthetic strategies is clear. It serves as a building block for creating disubstituted benzene (B151609) derivatives with precise control over the functionality at the 1 and 4 positions.

Chemical and Physical Properties of 2-[4-(Bromomethyl)phenyl]-1,3-dioxolane

Property Value
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
CAS Number 59739-12-3
Appearance White to off-white crystalline solid
Melting Point 73-77 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74508-89-7

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H11BrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7H2

InChI Key

YLHRFAYHNFVLAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)CBr

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromomethyl Phenyl 1,3 Dioxolane

Acetalization Reactions for Dioxolane Ring Formation

Acetalization is a fundamental reaction in organic synthesis for the protection of carbonyl groups. In the context of synthesizing the target compound, this involves the reaction of a benzaldehyde (B42025) derivative with a diol, specifically ethylene (B1197577) glycol, to form the five-membered 1,3-dioxolane (B20135) ring. This reaction is reversible and typically requires an acid catalyst and the removal of water to drive the equilibrium toward the product.

The core of the dioxolane ring formation is the condensation reaction between the carbonyl group of a benzaldehyde derivative and the two hydroxyl groups of ethylene glycol. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. An intramolecular cyclization then occurs, where the second hydroxyl group attacks the protonated hemiacetal, leading to the formation of the dioxolane ring after the elimination of a water molecule researchgate.net. The starting benzaldehyde derivative can be either 4-methylbenzaldehyde or 4-(bromomethyl)benzaldehyde (B112711), depending on the chosen synthetic pathway.

A variety of acid catalysts can be employed to facilitate the acetalization reaction. aip.org p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and efficient catalyst for this transformation. scielo.org.zaajol.info Its effectiveness stems from its ability to act as a strong proton source in organic solvents. Typically, the reaction is carried out by refluxing the aldehyde, ethylene glycol, and a catalytic amount of p-TSA in a solvent like toluene or benzene (B151609). prepchem.com The water produced during the reaction is continuously removed using a Dean-Stark apparatus, which is crucial for achieving high yields by shifting the reaction equilibrium to favor the formation of the acetal (B89532). While the reaction proceeds in the absence of a catalyst, the presence of p-TSA significantly accelerates the process. ajol.info

Benzylic Bromination Approaches for Phenyl-Substituted Dioxolanes

When the synthetic route begins with the formation of 2-(p-tolyl)-1,3-dioxolane, the subsequent step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction is a classic and effective method for this purpose. scientificupdate.com This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride.

The mechanism is a free-radical chain reaction. The initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with molecular bromine, which is present in low concentrations, to form the desired bromomethyl product and a bromine radical, which continues the chain. A key challenge in this reaction is controlling the selectivity to prevent over-bromination, which can lead to the formation of dibrominated byproducts. scientificupdate.com Careful control of reaction conditions, such as the slow addition of NBS, can help minimize these side reactions. scientificupdate.com Alternative reagents like BrCCl3 under photochemical conditions have also been explored for benzylic brominations. researchgate.net

Optimization of Synthetic Routes for Improved Yield and Selectivity

To enhance the efficiency, cost-effectiveness, and environmental friendliness of the synthesis, various optimization strategies have been explored. These focus on modifying reaction conditions and evaluating a broader range of catalysts.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. rsc.org Eliminating organic solvents reduces waste, lowers costs, and simplifies the purification process. rsc.orgrsc.org For dioxolane synthesis, solvent-free methods have been developed where the aldehyde and diol are reacted directly in the presence of a catalyst. nih.gov These reactions can be facilitated by various catalysts, including a cationic oxorhenium(V) oxazoline complex, which has shown excellent yields under neat and mild temperature conditions. nih.gov This approach is applicable to a range of diols and aldehydes, suggesting its potential for the synthesis of 2-[4-(bromomethyl)phenyl]-1,3-dioxolane.

Beyond p-TSA, a wide array of acid catalysts has been investigated to improve the acetalization step. The goal is often to replace homogeneous catalysts, which can be difficult to separate from the reaction mixture, with heterogeneous solid acid catalysts that can be easily recovered and reused. researchgate.net

Examples of such catalysts include:

Metal-Organic Frameworks (MOFs) : Materials like UiO-type and MIL-100(Fe) have demonstrated high catalytic activity. rsc.orgacs.org Their porous structure and abundant acid sites contribute to their effectiveness. rsc.org

Transition Metal-Promoted Catalysts : A series of carbon-silicon solid acid catalysts promoted with transition metals (e.g., Fe, Co, Ni) have been fabricated, with a C-Fe-Si catalyst showing optimal activity with yields up to 97.67%. nih.gov

Clay Catalysts : Montmorillonite K10, a type of clay, has been used as an effective and reusable catalyst for synthesizing 1,3-dioxolanes in good yields and short reaction times. nih.gov

Other Solid Acids : Various other solid acids, including sulfonic acid-functionalized materials and carbonaceous catalysts, have also proven to be highly efficient for benzaldehyde acetalization, often achieving high conversion rates in short periods. researchgate.net

The performance of several catalysts in the model reaction of benzaldehyde with ethylene glycol is summarized in the table below.

CatalystReaction ConditionsYield (%)Source
C-Fe-Si Solid AcidMolar Ratio BzH:EG = 1:2, 1 wt% catalyst, 80°C, 30 min97.67 nih.gov
Sulfonated Carbonaceous MaterialBenzaldehyde (1 mmol), Ethylene Glycol (1.2 mmol), 50 mg catalyst, 80°C, 15 min97 researchgate.net
Montmorillonite K10Salicylaldehyde (1 mmol), Diol (1.2 mmol), 50 mg catalyst, Reflux in CH2Cl2Good Yields nih.gov
p-Toluenesulfonic AcidBenzaldehyde (1.0 mol), Ethylene Glycol (1.2 mol), Toluene, Reflux, 1.4 h81.8 (calculated from reported mass)
Hierarchical UiO-type MOFBenzaldehyde (5.7 mmol), Methanol, 25°C, 2 min>99 (Conversion) rsc.org

This table illustrates the high efficiency of modern solid acid catalysts, which often outperform traditional homogeneous catalysts like p-TSA in terms of reaction time and yield under optimized conditions.

Stereoselective Synthesis of Chiral Dioxolane Derivatives

The synthesis of chiral 1,3-dioxolane derivatives, such as the enantiomers of 2-[4-(bromomethyl)phenyl]-1,3-dioxolane, is a significant area of research in stereochemistry and asymmetric synthesis. wikipedia.orgrijournals.com The creation of a new stereocenter at the C2 position of the dioxolane ring necessitates precise control over the reaction pathway to favor the formation of one desired stereoisomer over the other. wikipedia.org Methodologies to achieve this are broadly categorized into strategies that utilize pre-existing chirality in the starting materials or employ chiral catalysts to induce stereoselectivity.

Strategies for Enantiomerically Pure Compound Preparation

The preparation of enantiomerically pure 2-aryl-1,3-dioxolanes relies on several established asymmetric synthesis strategies. wikipedia.org These methods are designed to control the formation of the new chiral center at the acetal carbon.

One of the most direct and widely used methods is chiral pool synthesis . wikipedia.org This approach utilizes readily available, enantiopure starting materials. wikipedia.org In the context of dioxolane synthesis, this involves the acid-catalyzed acetalization of the prochiral aldehyde, 4-(bromomethyl)benzaldehyde, with an enantiomerically pure 1,2-diol. The chirality of the diol directs the formation of the new stereocenter at the C2 position, resulting in a diastereomeric mixture of dioxolanes, which can often be separated. Commonly used chiral diols are derived from natural sources like tartaric acid or synthesized to have C2 symmetry, which enhances stereochemical control.

Another powerful strategy involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgscielo.org.mx For dioxolane synthesis, a chiral auxiliary could be part of the diol or, in a more complex multi-step synthesis, attached to the aromatic ring to influence the approach of the diol to the aldehyde functionality.

Asymmetric catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. wikipedia.org This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product. Two main types of asymmetric catalysis are applicable here:

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids or other Brønsted acids can catalyze the acetalization reaction. The chiral catalyst protonates the aldehyde, and the resulting chiral ion-pair complex directs the nucleophilic attack of the diol from a specific face, leading to an enantiomeric excess of one of the product dioxolanes.

Organocatalysis : Small organic molecules can act as catalysts. For instance, novel asymmetric formal [3+2] cycloaddition reactions using cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been reported for the synthesis of 1,3-dioxolanes. nih.gov These catalysts activate both the nucleophile and the electrophile through non-covalent interactions to control the stereochemistry of the ring-forming step. nih.gov

The effectiveness of these strategies can be evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity.

Table 1: Representative Stereoselectivities in the Synthesis of Chiral 2-Aryl-1,3-Dioxolanes and Analogs The following data is illustrative of the stereoselectivities achievable with the described methods for analogous 2-aryl acetals, as specific data for 2-[4-(bromomethyl)phenyl]-1,3-dioxolane is not detailed in the provided sources.

Aldehyde SubstrateChiral Reagent/CatalystMethodDiastereomeric/Enantiomeric Excess
Benzaldehyde(2R,3R)-2,3-ButanediolChiral Pool>95% de
StyreneChiral imino-imidodiphosphate (iIDP) Brønsted acidAsymmetric Prins Reaction91-95% ee nih.gov
γ-hydroxy-α,β-unsaturated ketoneCinchona-alkaloid-thiourea organocatalystOrganocatalysisUp to 99% ee nih.gov
Various AldehydesChiral binaphthyldiimine-Ni(II) complexAsymmetric CycloadditionHigh de and ee organic-chemistry.org

Mechanistic Insights into Stereochemical Control

The stereochemical outcome of the synthesis of chiral 2-[4-(bromomethyl)phenyl]-1,3-dioxolane is determined during the acetal formation step, which proceeds through a hemiacetal intermediate. The control mechanism depends on whether the chirality originates from the substrate (a chiral diol) or from a catalyst.

In substrate-controlled synthesis , where a chiral 1,2-diol reacts with 4-(bromomethyl)benzaldehyde, two diastereomeric transition states are possible, leading to the formation of two diastereomeric dioxolanes. The difference in the free energy of these transition states dictates the product ratio. Stereocontrol arises from minimizing steric hindrance and optimizing electronic interactions. For example, when a C2-symmetric diol is used, its well-defined chiral environment creates a strong facial bias for the nucleophilic attack on the prochiral carbonyl carbon of the aldehyde. The bulky groups of the diol will preferentially block one face of the aldehyde, forcing the reaction to proceed via the less sterically hindered pathway. This results in the preferential formation of one diastereomer.

In catalyst-controlled synthesis , the chiral catalyst is the primary source of stereochemical induction. wikipedia.org For example, a chiral Brønsted acid catalyst forms a chiral complex with the aldehyde. This complexation not only activates the aldehyde towards nucleophilic attack but also creates a chiral pocket around the carbonyl group. The diol must approach the activated aldehyde within this chiral environment. The non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst, the aldehyde, and the incoming diol lead to a highly organized transition state. The transition state leading to one enantiomer is significantly lower in energy than the one leading to its mirror image, resulting in an enantioselective reaction. wikipedia.org

The stability of the resulting dioxolane ring conformation can also play a role, particularly under conditions of thermodynamic control. The five-membered dioxolane ring adopts an envelope or twist conformation. The substituents will preferentially occupy positions that minimize steric strain, such as pseudo-equatorial positions. The interplay between the transition state energies (kinetic control) and the final product stabilities (thermodynamic control) ultimately determines the observed stereoselectivity of the reaction.

Chemical Reactivity and Reaction Mechanisms

Reactivity and Transformations of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), which functions as a protecting group for the aldehyde functionality of the parent 4-(bromomethyl)benzaldehyde (B112711). This group is stable to basic, nucleophilic, and reductive conditions, allowing for selective reactions at the benzylic bromide. myskinrecipes.com However, the dioxolane ring itself can undergo specific transformations.

The most common reaction of the 1,3-dioxolane moiety is its hydrolytic cleavage to regenerate the parent carbonyl group. This deprotection is typically achieved under acidic conditions. The reaction involves the protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol yields the aldehyde. wikipedia.orgscielo.br

This process is a reversible equilibrium. To drive the reaction towards the aldehyde product, an excess of water is typically used. A variety of acid catalysts can be employed, ranging from mineral acids (e.g., HCl, H₂SO₄) to Lewis acids (e.g., Er(OTf)₃) in wet solvents. organic-chemistry.org For instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished rapidly in water using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄). wikipedia.org

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions. For example, under conditions of cationic polymerization, 1,3-dioxolane can polymerize through a ring-opening mechanism. rsc.org In the context of the title compound, more synthetically relevant transformations involve reductive ring-opening. Treatment of 1,3-dioxolanes with certain reducing agents in the presence of a Lewis acid can lead to the formation of a mono-protected diol (a β-hydroxy ether). This reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then reduced by a hydride source.

While stable to many common reducing agents like sodium borohydride, the 1,3-dioxolane ring can be reductively cleaved under more forcing conditions. A common method for the reductive cleavage of acetals and ketals is the use of a combination of a hydride source, such as lithium aluminum hydride (LiAlH₄), with a Lewis acid like aluminum chloride (AlCl₃). cdnsciencepub.com This combination reagent effectively converts the cyclic acetal into a hydroxy ether.

Another important class of reagents for this transformation is hydrosilanes (e.g., triethylsilane, Et₃SiH) in the presence of a Brønsted or Lewis acid. wikipedia.orggelest.com This method is often milder and can show good functional group tolerance. The reaction mechanism involves protonation or Lewis acid activation of an acetal oxygen, followed by hydride delivery from the silane (B1218182) to the resulting oxocarbenium ion, cleaving a C-O bond to generate a silyl (B83357) ether, which is then hydrolyzed to the hydroxy ether product. Studies have shown that 1,3-dioxolanes (five-membered rings) are often hydrogenolyzed faster than the corresponding 1,3-dioxanes (six-membered rings) under these conditions. cdnsciencepub.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- possesses two substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are the 1,3-dioxolan-2-yl group and the bromomethyl group (-CH₂Br), located in a para relationship to each other. Their combined electronic effects determine where incoming electrophiles will attack the aromatic ring.

The 1,3-dioxolan-2-yl group, an acetal, is generally considered an activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com The oxygen atoms of the dioxolane ring possess lone pairs of electrons that can be donated into the π-system of the benzene (B151609) ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. organicchemistrytutor.comcognitoedu.org The resonance effect particularly enriches the electron density at the positions ortho and para to the substituent. libretexts.orgchemistrysteps.combyjus.com

Conversely, the bromomethyl group (-CH₂Br) is a weakly deactivating group. The electronegative bromine atom withdraws electron density from the benzylic carbon, and consequently from the ring, through an inductive effect (-I effect). This withdrawal of electron density slightly reduces the ring's reactivity towards electrophiles. leah4sci.com Despite being deactivating, alkyl halide groups are typically ortho, para-directing because the halogen can help stabilize the arenium ion intermediate through resonance. libretexts.org

In the case of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, the directing effects of the two groups must be considered simultaneously. The powerful ortho, para-directing effect of the activating 1,3-dioxolan-2-yl group dominates. The positions ortho to the dioxolane group (and meta to the bromomethyl group) are the most activated sites for electrophilic attack. The para position is already occupied by the bromomethyl group. The bromomethyl group will direct incoming electrophiles to its own ortho position, which is the same position as the ortho position of the dioxolane group. Therefore, electrophilic substitution is strongly favored at the positions labeled 2' and 6' on the phenyl ring.

Reaction TypeTypical ReagentsPredicted Major Product(s)Directing Influence
NitrationHNO₃, H₂SO₄2-[4-(bromomethyl)-3-nitrophenyl]-1,3-dioxolaneThe 1,3-dioxolan-2-yl group directs the nitro group to the ortho position.
Halogenation (e.g., Bromination)Br₂, FeBr₃2-[3-bromo-4-(bromomethyl)phenyl]-1,3-dioxolaneThe 1,3-dioxolan-2-yl group is the primary director for the incoming bromine atom.
Friedel-Crafts AcylationRCOCl, AlCl₃2-acetyl-5-(1,3-dioxolan-2-yl)benzyl bromideAcylation occurs ortho to the activating dioxolane group.

Radical Reactions Involving the Benzylic Position

The benzylic position—the carbon atom directly attached to the phenyl ring—is particularly reactive towards free radical reactions. chadsprep.com This heightened reactivity is due to the resonance stabilization of the benzylic radical intermediate that is formed upon abstraction of a hydrogen atom. pearson.com In 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, the benzylic carbon already bears a bromine atom. Further radical reactions can occur at this site, leading to the substitution of the remaining hydrogen atom.

A common reagent used for benzylic bromination is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or upon irradiation with UV light. mychemblog.commasterorganicchemistry.commanac-inc.co.jp The reaction proceeds via a free-radical chain mechanism:

Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts the benzylic hydrogen from the -CH₂Br group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic π-system. pearson.com The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the dibrominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

ReagentInitiatorReaction ConditionsPrimary ProductMechanism Detail
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideReflux in CCl₄1,3-Dioxolane, 2-[4-(dibromomethyl)phenyl]-Formation of a resonance-stabilized benzylic radical intermediate.
Bromine (Br₂)UV light (hν)Non-polar solvent1,3-Dioxolane, 2-[4-(dibromomethyl)phenyl]-Homolytic cleavage of Br₂ initiates the radical chain reaction.

Rearrangement Reactions in Dioxolane Systems

Dioxolane rings, as acetals, are generally stable under neutral or basic conditions but are susceptible to reactions under acidic conditions. The most common reaction is acid-catalyzed hydrolysis, which would cleave the dioxolane ring to yield ethylene glycol and the corresponding aldehyde, in this case, 4-(bromomethyl)benzaldehyde.

However, under certain conditions, carbocation intermediates can be formed, which may lead to rearrangement reactions. A classic example of carbocation rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orglibretexts.org

For a rearrangement to occur within the dioxolane system of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, a carbocation would need to be generated. For instance, protonation of one of the dioxolane oxygen atoms followed by the loss of one part of the diol could theoretically generate a carbocation. However, a more plausible scenario for rearrangement involves the generation of a carbocation at the benzylic position. If the benzylic bromide were to leave as a bromide ion (facilitated by a Lewis acid, for example), the resulting benzylic carbocation is already resonance-stabilized.

While significant skeletal rearrangements of the 2-phenyl-1,3-dioxolane structure itself are not commonly reported under typical acidic conditions, intramolecular reactions can occur if other functional groups are present. The primary reactivity of the dioxolane ring under acidic conditions is cleavage, rather than a skeletal rearrangement of the Wagner-Meerwein type. libretexts.org Any rearrangement observed would more likely follow the initial formation of a carbocation intermediate after the ring has opened or at another site on the molecule. researchgate.net

Reaction ConditionPotential IntermediatePlausible OutcomeReaction Type
Strong Aqueous Acid (e.g., H₂SO₄/H₂O)Protonated acetal, hemiacetalHydrolysis to 4-(bromomethyl)benzaldehyde and ethylene glycolAcetal Hydrolysis
Anhydrous Acid / Lewis AcidBenzylic carbocation (if Br⁻ is lost)Potential for Friedel-Crafts-type intramolecular cyclization if a suitable nucleophile is present elsewhere on a larger molecule. masterorganicchemistry.comCarbocation-mediated reaction

Derivatization and Functionalization Strategies

Transformation into Organometallic Reagents for Carbon-Carbon Bond Formation

The conversion of the bromomethyl group into an organometallic species is a powerful strategy for forming new carbon-carbon bonds. illinois.edutaylorfrancis.comorganic-chemistry.orgbhu.ac.in The most common transformation in this class is the formation of a Grignard reagent. wisc.eduwikipedia.orgadichemistry.commnstate.edu

Grignard Reagent Formation: Reacting 1,3-Dioxolane (B20135), 2-[4-(bromomethyl)phenyl]- with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-(4-(magnesiobromomethyl)phenyl)-1,3-dioxolane). wikipedia.orgadichemistry.com The carbon-magnesium bond is highly polarized, rendering the benzylic carbon strongly nucleophilic. wikipedia.org

This organometallic intermediate is highly reactive and serves as a potent nucleophile in reactions with a variety of electrophiles to create new C-C bonds. For example, it can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. Reaction with esters also yields tertiary alcohols, while reaction with carbon dioxide, after an acidic workup, produces a carboxylic acid.

ElectrophileResulting Functional GroupProduct Class
Aldehyde (R-CHO)Secondary AlcoholAlcohol
Ketone (R-CO-R')Tertiary AlcoholAlcohol
Ester (R-COOR')Tertiary AlcoholAlcohol
Carbon Dioxide (CO₂)Carboxylic AcidCarboxylic Acid

This table outlines the transformation of the Grignard reagent derived from 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- upon reaction with various electrophiles.

Synthesis of Organophosphorus Derivatives (e.g., Phosphonates)

The synthesis of organophosphorus compounds, particularly phosphonates, from 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is readily achieved through the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction is a cornerstone of C-P bond formation. nih.gov

In a typical procedure, the benzylic bromide is treated with a trialkyl phosphite, such as triethyl phosphite, usually with heating. The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom attacks the benzylic carbon, displacing the bromide ion. wikipedia.orgyoutube.com The resulting phosphonium (B103445) salt intermediate then undergoes dealkylation by the bromide ion to yield the stable diethyl benzylphosphonate derivative. wikipedia.org

These phosphonates are valuable intermediates, most notably as reagents in the Horner-Wadsworth-Emmons olefination reaction to synthesize alkenes with high stereoselectivity. nih.govacs.org

ReactantKey ConditionsProduct
Triethyl phosphiteHeatDiethyl (4-(1,3-dioxolan-2-yl)benzyl)phosphonate
Trimethyl phosphiteHeatDimethyl (4-(1,3-dioxolan-2-yl)benzyl)phosphonate

This table summarizes the Michaelis-Arbuzov reaction for synthesizing phosphonate (B1237965) derivatives from 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-.

Alternative methods for synthesizing benzylphosphonates include palladium-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org

Introduction of Heteroatom-Containing Functionalities (e.g., Nitrogen, Chalcogens)

The electrophilic nature of the benzylic carbon in 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- makes it an excellent substrate for nucleophilic substitution reactions with various heteroatom nucleophiles. khanacademy.orgucalgary.ca This provides a direct route to incorporate nitrogen and chalcogen (sulfur, selenium) functionalities. researchgate.netresearchgate.net

Nitrogen Functionalities: Reaction with nitrogen-based nucleophiles allows for the synthesis of a range of amine derivatives. For instance, treatment with ammonia (B1221849) can yield the primary amine, while reactions with primary or secondary amines produce secondary and tertiary amines, respectively. Sodium azide (B81097) can be used to introduce the azide functionality, which is a versatile precursor for other nitrogen-containing groups. nih.gov

Chalcogen Functionalities: Similarly, chalcogen-containing moieties can be introduced. Reaction with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol. Thioethers are synthesized by reacting the bromide with a thiol in the presence of a base, or more directly with a sodium thiolate (RSNa). These nucleophilic aromatic substitution (SNAr) reactions provide efficient pathways to aryl thiols and their derivatives. nih.gov

NucleophileReagent ExampleResulting Functional Group
AmineRNH₂ or R₂NHSecondary or Tertiary Amine
AzideSodium Azide (NaN₃)Azide (-N₃)
ThiolateSodium Thiolate (RSNa)Thioether (-SR)
HydrosulfideSodium Hydrosulfide (NaSH)Thiol (-SH)

This table illustrates the introduction of various heteroatom functionalities via nucleophilic substitution on 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-.

Preparation of Polymerizable Dioxolane Monomers

1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- can be transformed into monomers suitable for various polymerization techniques. This involves converting the bromomethyl group into a polymerizable unit, such as a vinyl or acrylate (B77674) group.

Synthesis of Vinyl-Substituted Monomers: A common strategy to introduce a vinyl group is through the Wittig reaction. First, the benzylic bromide is reacted with triphenylphosphine (B44618) to form a phosphonium salt. Treatment of this salt with a strong base generates a phosphorus ylide, which can then react with formaldehyde (B43269) to yield a terminal alkene, creating a styrenic-type monomer.

Synthesis of Acrylate/Methacrylate (B99206) Monomers: Alternatively, the bromide can be converted to an alcohol via hydrolysis or reaction with a hydroxide (B78521) source. Subsequent esterification of the resulting benzylic alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base yields the corresponding acrylate or methacrylate monomer. researchgate.net

Polymerization Methods: These synthesized monomers can undergo polymerization through different mechanisms:

Radical Polymerization: Monomers containing vinyl, acrylate, or methacrylate groups can be polymerized using free-radical initiators. elsevierpure.comresearchgate.net This method can be used to create homopolymers or copolymers with other vinyl monomers. researchgate.netresearchgate.net

Cationic Ring-Opening Polymerization (CROP): The 1,3-dioxolane ring itself is susceptible to cationic polymerization. nih.govresearchgate.netacs.orgcdnsciencepub.comresearchgate.net In the presence of a cationic initiator, the ring can open to form a polyether backbone. nih.govresearchgate.net If the monomer also contains another polymerizable group, this can lead to the formation of graft copolymers or cross-linked networks. orientjchem.org

Monomer TypeSynthesis StepsPolymerization Method
Styrenic1. Reaction with PPh₃ to form phosphonium salt.2. Wittig reaction with formaldehyde.Radical Polymerization
Acrylate/Methacrylate1. Conversion of bromide to alcohol.2. Esterification with (meth)acryloyl chloride.Radical Polymerization
Dioxolane RingDirect use of a monomer containing the dioxolane moiety.Cationic Ring-Opening Polymerization

This table details the strategies for preparing polymerizable monomers from 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- and the corresponding polymerization methods.

Applications As a Synthetic Building Block for Complex Molecules

Intermediate for Advanced Pharmaceutical Intermediates

The 1,3-dioxolane (B20135) ring is a recognized structural motif in numerous pharmacologically active molecules, and its derivatives are crucial intermediates in the pharmaceutical industry. silverfernchemical.comnih.govchemicalbook.com The compound 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- serves as a versatile scaffold for constructing advanced pharmaceutical intermediates, which are the chemical building blocks for Active Pharmaceutical Ingredients (APIs). sunfinelabs.com

The utility of this compound stems from its ability to introduce a protected benzaldehyde (B42025) moiety into a target molecule. The bromomethyl group can react with various nucleophiles (e.g., amines, alcohols, thiols) to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the dioxolane group can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo further reactions such as reductive amination, oxidation, or olefination. This strategic approach is employed in the synthesis of compounds investigated for various therapeutic applications, including antifungal agents and modulators for overcoming multidrug resistance in cancer therapy. google.comnih.gov The synthesis of various biologically active compounds, such as those with potential anti-inflammatory or antimicrobial properties, often involves intermediates containing dioxolane structures. nih.govvulcanchem.com

Table 1: Role in Pharmaceutical Intermediate Synthesis

Feature of IntermediateSynthetic UtilityExample Reaction
Bromomethyl Group Alkylation of N, O, or S-based nucleophiles to build the core structure of a drug molecule.Reaction with a primary amine to form a secondary amine, a common linkage in pharmaceuticals.
Protected Aldehyde Allows for selective modification of other parts of the molecule without affecting the aldehyde.The bromomethyl group is reacted first, preserving the aldehyde for a later-stage transformation.
Deprotection Acid-catalyzed hydrolysis to unveil the reactive aldehyde functional group.Treatment with aqueous acid to yield the corresponding aldehyde for subsequent reductive amination.

Precursor in Agrochemical Synthesis

In agrochemical synthesis, the development of effective and selective fungicides, herbicides, and pesticides often relies on intermediates that allow for the systematic modification of a core structure. 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- serves as such a precursor. Its structure is particularly relevant in the synthesis of azole-based fungicides, where related dioxolane-containing intermediates are key components. google.com

The synthesis pathway typically involves reacting the bromomethyl group with a heterocyclic compound, such as a triazole or imidazole, to form the core of the active agrochemical. The dioxolane-protected aldehyde can be retained in the final structure or deprotected and modified to fine-tune the biological activity and physical properties of the agrochemical. The stability of the dioxolane group ensures that the aldehyde functionality remains intact during the initial coupling steps. silverfernchemical.com

Construction of Specialty Chemicals and Functional Materials

The unique structure of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- makes it a valuable monomer or intermediate in the synthesis of specialty chemicals and advanced functional materials. silverfernchemical.com The presence of both an aromatic ring and a reactive benzylic bromide allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

One area of application is in the development of high-performance polymers. The bromophenyl moiety can contribute to flame-retardant properties. vulcanchem.com Furthermore, the compound can be used to synthesize polymer electrolytes. The 1,3-dioxolane unit can undergo ring-opening polymerization, a process utilized in creating solid polymer electrolytes for applications in lithium metal batteries. rsc.orgnih.gov The ability to functionalize materials by first attaching the molecule via the bromomethyl group and then modifying the latent aldehyde offers a route to creating surfaces with tailored chemical properties.

Utility in the Preparation of α,β-Unsaturated Aldehydes and 1,4-Dialdehyde Monoacetals

A significant application of this compound is in the synthesis of α,β-unsaturated aldehydes, which are important intermediates in the production of fine chemicals and pharmaceuticals. researchgate.netnih.gov The synthesis typically proceeds via a Wittig-type reaction. The bromomethyl group is first converted into a phosphonium (B103445) salt, which is then treated with a base to form a Wittig reagent (an ylide). This ylide can then react with an added aldehyde or ketone.

Crucially, the dioxolane group within the same molecule protects the latent aldehyde from reacting with its own ylide. After the Wittig reaction has been performed on an external carbonyl compound, the dioxolane can be hydrolyzed to reveal the aldehyde, thus forming a 1,4-dialdehyde monoacetal, or it can be used in a subsequent intramolecular reaction. This controlled, stepwise approach is essential for synthesizing complex polyfunctional molecules. researchgate.net

Table 2: Synthetic Sequence to an α,β-Unsaturated Aldehyde

StepReactionReagentsIntermediate/Product
1 Phosphonium Salt FormationTriphenylphosphine (B44618) (PPh₃)4-(1,3-dioxolan-2-yl)benzyltriphenylphosphonium bromide
2 Ylide FormationStrong base (e.g., n-BuLi)The corresponding phosphonium ylide
3 Wittig ReactionAn external aldehyde (R-CHO)A stilbene (B7821643) derivative with a protected aldehyde
4 Deprotection (Hydrolysis)Aqueous acid (e.g., HCl)The final α,β-unsaturated aldehyde

Role in Multi-Step Organic Synthesis Sequences

The primary value of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- in multi-step synthesis lies in its capacity for orthogonal reactions. The two reactive sites—the benzylic bromide and the protected aldehyde—have different chemical reactivities, allowing one to be manipulated while the other remains unaffected. organic-chemistry.org

Application in Functional Group Protection and Deprotection Strategies

The core function of the 1,3-dioxolane moiety in this compound is to serve as a robust protecting group for a carbonyl (aldehyde) function. nih.gov Cyclic acetals like 1,3-dioxolane are a cornerstone of modern organic synthesis for carbonyl protection. organic-chemistry.org

Protection: Aldehydes are protected as dioxolanes by reacting them with ethylene (B1197577) glycol under acidic catalysis, typically with azeotropic removal of water. organic-chemistry.orgthieme-connect.de

Stability: The 1,3-dioxolane group is exceptionally stable under a wide range of conditions, including exposure to bases, nucleophiles, hydrides, and organometallic reagents. thieme-connect.de This stability is what allows for the selective chemistry at the bromomethyl position of the title compound.

Deprotection: The aldehyde can be readily regenerated by hydrolysis of the acetal (B89532) using aqueous acid. wikipedia.org This process is typically clean and high-yielding, making the dioxolane an efficient and practical choice for protecting group strategies.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of 1,3-Dioxolane (B20135), 2-[4-(bromomethyl)phenyl]-. High-resolution NMR, mass spectrometry, and X-ray crystallography are the principal techniques employed for this purpose, each providing unique and complementary information.

High-resolution NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several key signals. The protons on the 1,3-dioxolane ring typically appear as a multiplet around 3.9-4.2 ppm. The single proton on the C2 carbon (the acetal (B89532) proton) would likely resonate as a singlet further downfield, estimated in the 5.7-5.9 ppm range, due to the deshielding effect of the two adjacent oxygen atoms and the aromatic ring. The benzylic protons of the bromomethyl group (-CH₂Br) are anticipated to produce a singlet at approximately 4.5 ppm. The aromatic protons of the para-substituted phenyl ring would present a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.2-7.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. The C4 and C5 carbons of the dioxolane ring are expected to have a chemical shift of approximately 65 ppm. The acetal carbon (C2) would be significantly deshielded, with a predicted resonance around 102-104 ppm. Within the aromatic ring, the carbon attached to the dioxolane ring (C1') and the carbon bearing the bromomethyl group (C4') would appear around 138-140 ppm, while the other aromatic carbons (C2', C3', C5', C6') would resonate in the 126-129 ppm range. The benzylic carbon of the bromomethyl group is expected at approximately 33 ppm.

2D NMR and Stereochemical Assignment: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively. For the title compound, which is achiral, there are no stereoisomers. However, in substituted derivatives of 1,3-dioxolane, NMR techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry (cis/trans isomerism) by analyzing through-space interactions between protons. nih.gov

Predicted NMR Data for 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-

Assignment¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
Dioxolane H (C4-H, C5-H)~3.9-4.2 (m)~65
Acetal H (C2-H)~5.7-5.9 (s)~102-104
Benzylic H (-CH₂Br)~4.5 (s)~33
Aromatic H (C2'-H, C6'-H)~7.5 (d)~126-128
Aromatic H (C3'-H, C5'-H)~7.4 (d)~128-129
Aromatic C (C1')-~138-140
Aromatic C (C4')-~138-140

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. The expected monoisotopic mass is approximately 241.99 g/mol .

Common fragmentation patterns would likely involve the loss of the bromine atom or the entire bromomethyl radical. Another significant fragmentation pathway could be the cleavage of the dioxolane ring, leading to characteristic ions such as the tropylium (B1234903) ion or other stabilized carbocations derived from the aromatic portion of the molecule. Analysis of the fragmentation provides corroborating evidence for the proposed structure. For instance, the mass spectrum of the related compound 2-(3-bromophenyl)-1,3-dioxolane (B93826) shows fragmentation consistent with these pathways. nist.gov

Predicted Mass Spectrometry Fragmentation

Fragment Ion (m/z)Proposed Identity
242/244[M]⁺ (Molecular Ion)
163[M - Br]⁺
149Fragment from dioxolane ring cleavage
105[C₇H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Conformational Analysis of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations. datapdf.com The two most commonly discussed conformations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry) forms. datapdf.comacs.org The energy barrier between these conformations is low, making the ring highly flexible at room temperature. datapdf.com

Isomerism is a key consideration in the study of substituted dioxolanes. The parent compound, 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, is achiral and therefore does not exist as enantiomers. It also lacks other stereocenters, so diastereomers are not possible.

However, if additional substituents are introduced onto the dioxolane ring at the C4 or C5 positions, stereocenters are created, leading to the possibility of diastereomers (cis and trans isomers) and enantiomers. google.com For example, in 2,4-disubstituted 1,3-dioxolanes, the substituents can be on the same side (cis) or opposite sides (trans) of the ring plane. google.comnih.gov Each of these diastereomers would exist as a pair of enantiomers (d and l isomers). google.com The relative stability and formation of these isomers are governed by thermodynamic and kinetic factors during synthesis. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. For 1,3-Dioxolane (B20135), 2-[4-(bromomethyl)phenyl]-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's architecture.

The electronic structure can also be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For analogous aromatic compounds containing bromo- and dioxolane moieties, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the phenyl ring and the bromomethyl group, suggesting these are likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visualize the electron density distribution around the molecule. These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, the oxygen atoms of the dioxolane ring and the bromine atom would be expected to be regions of negative potential, while the hydrogen atoms and the carbon of the bromomethyl group would exhibit positive potential.

Table 1: Predicted Electronic Properties of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- based on DFT Calculations of Analogous Structures

PropertyPredicted Value RangeSignificance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating ability
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.0 to 7.0 eVRelates to chemical reactivity and stability
Dipole Moment1.5 to 2.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Flexibility and Interconversion Pathways

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and the pathways of interconversion between different conformations of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energy barriers between them.

For this particular molecule, key areas of flexibility would include the rotation around the C-C bond connecting the phenyl ring to the dioxolane ring and the rotation of the bromomethyl group. The dioxolane ring itself can undergo puckering, adopting different envelope or twist conformations. MD simulations would track these motions and provide a statistical distribution of the different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, a key reaction of interest would be nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational methods can be used to model the reaction pathway, identifying the transition state structure and calculating the activation energy.

The reaction mechanism, whether it proceeds via an SN1 or SN2 pathway, can be investigated. An SN1 mechanism would involve the formation of a carbocation intermediate, and its stability would be a key factor. An SN2 mechanism would involve a concerted backside attack by a nucleophile. DFT calculations can be used to compute the energies of the reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction. This allows for a deeper understanding of the factors that control the reaction rate and selectivity.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Building upon the insights from DFT and reaction mechanism studies, computational chemistry can predict the reactivity and selectivity of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- in various chemical transformations. Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, can quantify the molecule's susceptibility to different types of chemical reactions.

For instance, the Fukui function can identify the most electrophilic and nucleophilic sites within the molecule, predicting where a reaction is most likely to occur. In the case of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-, the benzylic carbon would be predicted as a primary electrophilic site, susceptible to attack by nucleophiles. The phenyl ring's reactivity towards electrophilic aromatic substitution could also be assessed, considering the directing effects of the dioxolane and bromomethyl substituents. These computational predictions can guide the design of synthetic routes and help in understanding the outcomes of chemical reactions involving this compound.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst : Acidic conditions (e.g., p-TsOH) favor acetal formation, while NaH promotes nucleophilic displacement .
  • Solvent : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Temperature : Reactions typically proceed at 75–100°C for 12–24 hours .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for the dioxolane ring protons (δ 3.8–4.3 ppm, multiplet) and the bromomethyl group (δ 4.5–4.7 ppm, singlet). Aromatic protons appear at δ 7.2–7.8 ppm .
    • ¹³C NMR : The dioxolane carbons resonate at δ 60–70 ppm, while the bromomethyl carbon appears at δ 30–35 ppm .
  • Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) confirms the molecular weight (e.g., m/z 257 for C₁₀H₁₁BrO₂). Fragmentation peaks at m/z 163 (loss of Br) and 91 (tropylium ion) are diagnostic .
  • Elemental Analysis (EA) : Validate C, H, and Br content (e.g., C 49.41%, H 4.56%) .

How does the bromomethyl substituent affect the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question
The bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the dioxolane ring, making it prone to SN2 reactions. Key considerations:

  • Steric Effects : The bulky dioxolane ring may hinder backside attack, favoring alternative pathways (e.g., elimination) in hindered environments .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents like NaN₃ or KCN, improving substitution efficiency .
  • Catalysis : Crown ethers or phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems .

Case Study : Reaction with sodium azide in DMF at 60°C yields the corresponding azide derivative, a precursor for click chemistry .

What strategies mitigate decomposition during storage, based on its thermal and hydrolytic stability?

Advanced Research Question

  • Thermal Stability : The compound decomposes above 150°C, releasing HBr. Store at ≤4°C under inert gas (N₂/Ar) to prevent radical-initiated degradation .
  • Hydrolytic Stability : The dioxolane ring is sensitive to acidic/alkaline hydrolysis. Use anhydrous solvents and molecular sieves during storage. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation .
  • Analytical Monitoring : Periodic FT-IR analysis (C-Br stretch at ~600 cm⁻¹) and TGA can track degradation .

What are common impurities formed during synthesis, and how can they be identified and quantified?

Basic Research Question
Common Impurities :

  • Unreacted Aldehyde : Detected via TLC (Rf ~0.5 in hexane/EtOAc 3:1) or GC-MS (retention time ~8.2 min) .
  • Diastereomers : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) resolves enantiomers .
  • Oxidation Byproducts : LC-MS identifies bromobenzaldehyde (m/z 199) or dioxane-ring-opened products .

Quantification : Use HPLC with UV detection (λ = 254 nm) and external calibration curves for impurities .

How can computational methods predict the compound's behavior in catalytic processes?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in SN2 reactions. Activation energies correlate with experimental kinetics .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict solubility and aggregation tendencies .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Example : MD simulations reveal preferential solvation in DMSO, explaining its efficacy in NaH-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.